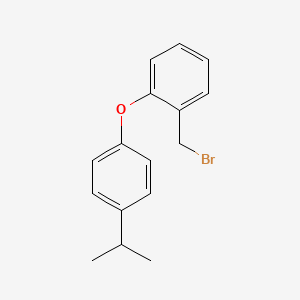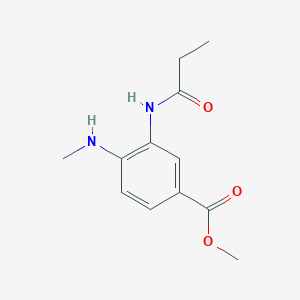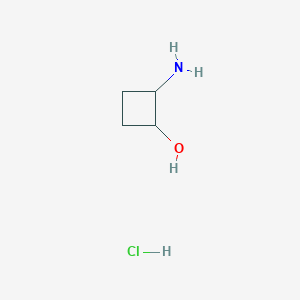
2-Aminocyclobutan-1-ol hydrochloride
Übersicht
Beschreibung
2-Aminocyclobutan-1-ol hydrochloride is a chemical compound with the molecular formula C4H10ClNO. It is a powder in physical form . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The CAS number for this compound is 1443981-58-5 .
Molecular Structure Analysis
The molecular weight of 2-Aminocyclobutan-1-ol hydrochloride is 123.58 . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .Physical And Chemical Properties Analysis
2-Aminocyclobutan-1-ol hydrochloride is a powder in physical form . It has a molecular weight of 123.58 . The IUPAC name for this compound is 2-aminocyclobutan-1-ol hydrochloride . The InChI code for this compound is 1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H .Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Conformational Preferences
- The hexamer and octamer of trans-2-aminocyclobutane carboxylic acid have been studied for their conformational preferences, revealing a significant inclination towards a 12-helical conformation both in solution and solid state (Fernandes et al., 2010).
2. Synthesis and Structural Rigidity in Beta-Peptides
- (+)- and (-)-2-aminocyclobutane-1-carboxylic acids have been synthesized, showing the potential of the cyclobutane ring as a structure-promoting unit in monomers and dimers. This contributes to the formation of rigid cis-fused octane structural units in these molecules (Izquierdo et al., 2005).
3. Antimicrobial Activity
- Research on the synthesis of (1s,2s)-1-hydroxy-2-[(s)-valylamino]cyclobutane-1-acetic acid and its hydrolysis product has indicated enhanced antibacterial activity against Bacillus subtilis, suggesting a potential application in antimicrobial treatments (Baldwin et al., 1986).
4. Tumor-Seeking Agent for Imaging
- 1-Aminocyclobutane[11C]carboxylic acid has demonstrated potential as a tumor-seeking agent, especially when used with positron emission computed tomography. Its rapid clearance from the blood and minimal toxicity highlight its suitability for medical imaging applications (Washburn et al., 1979).
5. Folding and Self-Assembly in Oligomers
- Studies on (1R,2S)-2-aminocyclobutane-1-carboxylic acid derivatives incorporated into beta-peptides have shown a tendency for these oligomers to adopt strand-type conformations, forming intra-residue six-membered hydrogen-bonded rings. This characteristic facilitates the self-assembly of these beta-peptides into nano-sized fibers and gels, indicating potential applications in nanotechnology and materials science (Torres et al., 2010).
6. Synthesis of Polysubstituted Aminocyclobutanes
- The synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination has been explored, underlining the importance of these compounds as substructures in biologically active compounds. This method offers a highly diastereo- and enantioselective approach to producing these complex molecules (Feng et al., 2019).
7. Synthesis for Medicinal Chemistry
- Protected ɑ-aminocyclobutanone has been prepared as a modular synthon for cyclobutanone-containing lead inhibitors of hydrolase enzymes. This highlights the compound's role in facilitating the synthesis of potential medicinal chemistry applications (Mohammad et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-aminocyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c5-3-1-2-4(3)6;/h3-4,6H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESMOHTDHXTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminocyclobutan-1-ol hydrochloride | |
CAS RN |
1443981-58-5, 1909287-71-3 | |
| Record name | 2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminocyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)
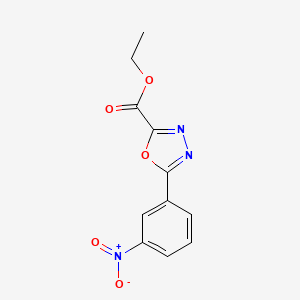
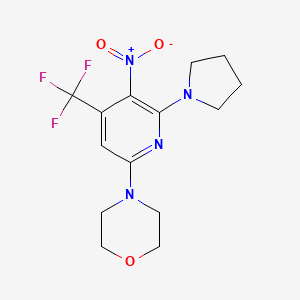

![6-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1404783.png)
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404784.png)
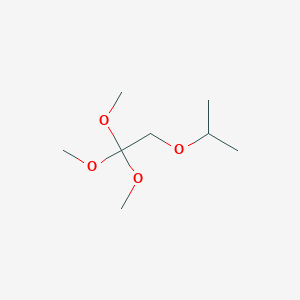
![1-Bromo-3-[chloro(difluoro)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B1404789.png)
![1,3-Dibromo-2-[chloro(difluoro)methoxy]benzene](/img/structure/B1404790.png)

